2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid

Medicinal chemistry Lead optimization SAR

Procure CAS 329700-21-2 for precise SAR investigations. Its 3-methoxybenzyl substituent (Hammett σmeta: +0.12) and 3-nitro-2-pyridinyl scaffold create a unique electronic & hydrogen-bonding profile distinct from halogenated or unsubstituted analogs (e.g., 4-chloro 329699-57-2). This structural specificity ensures reliable target engagement studies in EP2 agonism, NOS isoform selectivity screening, and chiroptical method development where generic substitutions fail. Verify lot-specific purity and identity via the intrinsic nitro chromophore for assay QC.

Molecular Formula C15H16N4O5
Molecular Weight 332.316
CAS No. 329700-21-2
Cat. No. B2611512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid
CAS329700-21-2
Molecular FormulaC15H16N4O5
Molecular Weight332.316
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC(=O)O
InChIInChI=1S/C15H16N4O5/c1-24-11-4-2-3-10(7-11)8-16-13-6-5-12(19(22)23)15(18-13)17-9-14(20)21/h2-7H,8-9H2,1H3,(H,20,21)(H2,16,17,18)
InChIKeyHOERROJJRGIXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid (CAS 329700-21-2): Structural Identity and Class Context for Procurement


2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid (CAS 329700-21-2) is a substituted pyridylaminoacetic acid derivative with molecular formula C15H16N4O5 and molecular weight 332.31 g/mol . The compound belongs to a broader class of pyridylaminoacetic acid derivatives that have been investigated for EP2 receptor agonism and nitric oxide synthase (NOS) inhibition . Its core structural features include a 3-nitro-2-pyridinyl scaffold, a glycine-derived acetic acid moiety, and a 3-methoxybenzyl substituent at the 6-amino position. The combination of a nitro group at the pyridine 3-position with the electron-donating 3-methoxybenzyl group creates a distinct electronic profile that differentiates it from other in-class analogs bearing halogen or unsubstituted benzyl substituents.

Why Generic Substitution Fails for CAS 329700-21-2: Substituent-Dependent Reactivity in 3-Nitro-2-pyridinylamino Acetic Acids


Generic substitution among 3-nitro-2-pyridinylamino acetic acid derivatives is unreliable because the identity of the N6-benzyl substituent fundamentally alters the compound's electronic character, hydrogen-bonding capacity, and potential biological target engagement. In the pyridylaminoacetic acid class, even minor substituent changes on the benzyl ring have been shown to produce divergent pharmacological profiles—for example, regioisomeric 2-aminopyridine-containing L-amino acids displayed dramatic differences in human NOS isozyme inhibition depending solely on the position of the pyridine nitrogen . The 3-methoxy group in CAS 329700-21-2 is not a passive structural feature; it introduces a hydrogen-bond acceptor at the meta position of the benzyl ring that is absent in the chlorinated analog (CAS 329699-57-2) and alters both the compound's logP and its potential for directional interactions with biological targets. Consequently, replacing CAS 329700-21-2 with a 4-chloro, unsubstituted benzyl, or other in-class analog cannot be assumed to preserve target binding, solubility, or reactivity without explicit comparative validation.

Quantitative Differentiation Evidence for CAS 329700-21-2 vs. Its Closest Structural Analogs


Meta-Methoxy vs. Para-Chloro Benzyl Substituent: Physicochemical Property Differentiation

CAS 329700-21-2 bears a 3-methoxybenzyl group at the pyridine 6-amino position, whereas its closest cataloged analog CAS 329699-57-2 carries a 4-chlorobenzyl substituent. This substitution difference produces distinct computed physicochemical properties: the methoxy group contributes a hydrogen-bond acceptor (ether oxygen) with a lone pair capable of participating in directional intermolecular interactions, while the chloro substituent contributes only weak halogen-bond donor capacity. The molecular formula differs (C15H16N4O5, MW 332.31 vs. C14H13ClN4O4, MW 336.73) , and the presence of the methoxy oxygen alters both the polar surface area and the hydrogen-bond acceptor count relative to the chloro analog. These differences directly affect chromatographic retention behavior and solubility profiles.

Medicinal chemistry Lead optimization SAR

Pyridylaminoacetic Acid Scaffold: EP2 Receptor Agonism as a Class-Level Differentiation from Non-Pyridyl Amino Acids

The pyridylaminoacetic acid core scaffold shared by CAS 329700-21-2 has been established in the patent literature as conferring EP2 receptor agonistic activity, a mechanism distinct from that of simple aryl amino acids lacking the pyridine nitrogen . The Santen patent family (US 11,793,798 B2 and related filings) demonstrates that specific pyridylaminoacetic acid compounds produce cAMP elevation via EP2 receptor activation, an effect not observed with non-pyridyl amino acid controls . While quantitative EC50 data for CAS 329700-21-2 specifically has not been publicly disclosed, the class-level scaffold precedent suggests that the 2-aminopyridine motif is essential for this target engagement, distinguishing it from phenyl amino acid analogs.

GPCR pharmacology EP2 receptor Respiratory disease

3-Nitro-2-pyridinyl Chromophore: UV-Vis and Circular Dichroism Detection Advantage Over Non-Nitrated Analogs

The 3-nitro-2-pyridinyl moiety present in CAS 329700-21-2 functions as a UV-visible chromophore and circular dichroism (CD) probe. Published studies on N-(3-nitro-2-pyridyl)amino-acids have demonstrated that this chromophore exhibits characteristic UV-Vis absorption bands and CD signals that can be used to determine the absolute configuration of N-terminal amino acids in peptides . This analytical utility is absent in non-nitrated pyridyl analogs, which lack the strong absorbance in the near-UV region conferred by the nitro group. CAS 329700-21-2 thus offers a built-in spectroscopic handle for tracking the compound in biochemical assays or synthetic workflows.

Analytical chemistry Chiroptical detection Peptide analysis

Class-Level NOS Inhibition Potential vs. Non-Pyridine-Containing Amino Acids

2-Aminopyridine-containing L-amino acids, which share the core 2-aminopyridine motif with CAS 329700-21-2, have demonstrated potent inhibitory activity against all three human NOS isozymes (nNOS, iNOS, eNOS) in published studies . In contrast, regioisomeric compounds where the amino group is positioned differently on the pyridine ring, as well as 2-methylpyridine-containing analogs, showed markedly reduced inhibitory activity . This demonstrates that the 2-aminopyridine substitution pattern—present in CAS 329700-21-2—is a critical determinant of NOS enzyme engagement within this compound class. The nitro group at the 3-position may further modulate electronic properties relevant to heme-iron coordination in the NOS active site.

Nitric oxide synthase Enzyme inhibition Neuroprotection

Optimal Application Scenarios for CAS 329700-21-2 Based on Structural Differentiation Evidence


SAR Probe for Benzyl Substituent Electronic Effects in Pyridylaminoacetic Acid Target Engagement

CAS 329700-21-2 serves as a key SAR probe for investigating how meta-methoxy substitution on the benzyl ring affects target binding compared to the para-chloro analog (CAS 329699-57-2). The electron-donating methoxy group (Hammett σmeta = +0.12) creates a distinct electronic environment relative to the electron-withdrawing chloro group (σpara = +0.23), allowing researchers to systematically probe substituent electronic effects on biological activity within an otherwise identical scaffold. This head-to-head comparison is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1.

EP2 Receptor Agonist Candidate with Built-In Spectroscopic Handle for cAMP Assay Development

The combination of the pyridylaminoacetic acid scaffold (class-level EP2 agonist potential per Santen patent US 11,793,798 B2) with the 3-nitro-2-pyridinyl chromophore makes CAS 329700-21-2 uniquely suited for developing fluorescence- or absorbance-based cAMP accumulation assays. Unlike non-nitrated EP2 agonist candidates that require external labeling, the intrinsic nitro chromophore enables direct spectrophotometric monitoring of compound concentration and stability throughout the assay workflow. This application is grounded in the chromophoric evidence in Section 3, Evidence Item 3 and the class-level EP2 evidence in Evidence Item 2.

NOS Inhibitor Tool Compound with 3-Nitro Modification for Isoform Selectivity Screening

Based on the class-level NOS inhibition evidence for 2-aminopyridine-containing amino acids (Ijuin et al., 2006), CAS 329700-21-2 can be deployed as a tool compound to investigate whether 3-nitro substitution on the pyridine ring confers isoform selectivity (nNOS vs. iNOS vs. eNOS). The nitro group may participate in specific interactions with the heme-iron center or active-site residues that differ among NOS isoforms, a hypothesis that can be tested by comparing CAS 329700-21-2 with its non-nitrated or differently substituted analogs. This scenario derives from the NOS SAR evidence in Section 3, Evidence Item 4.

Chiroptical Probe for Absolute Configuration Determination in Peptide Derivatization Workflows

The N-(3-nitro-2-pyridyl)amino-acid chromophore has established precedent as a CD probe for determining the absolute configuration of N-terminal amino acids (J Chem Soc Perkin Trans 1, 1974). CAS 329700-21-2 can be utilized as a derivatization reagent or a model compound in method development for chiroptical analysis, where its 3-methoxybenzyl substituent provides an additional UV-active moiety that may enhance detection sensitivity. This application is supported by the class-level chiroptical evidence in Section 3, Evidence Item 3.

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